molecular formula C37H61N2O4+ B1238877 Rapacuronium CAS No. 465499-11-0

Rapacuronium

Katalognummer: B1238877
CAS-Nummer: 465499-11-0
Molekulargewicht: 597.9 g/mol
InChI-Schlüssel: HTIKWNNIPGXLGM-YLINKJIISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Rapacuronium wird durch eine Reihe chemischer Reaktionen synthetisiert, die steroide Vorläuferstoffe verwenden. Der Syntheseweg beinhaltet typischerweise die Veresterung eines steroiden Kerns mit geeigneten Seitenketten, um die endgültige Verbindung zu bilden. Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel und Katalysatoren, um den Veresterungsprozess zu erleichtern . Industrielle Produktionsmethoden würden die Skalierung dieser Reaktionen unter kontrollierten Bedingungen beinhalten, um die Reinheit und Ausbeute des Endprodukts sicherzustellen.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter Hydrolyse und Oxidation. Die Hydrolyse von this compound-Bromid führt zur Bildung seines 3-Hydroxy-Metaboliten . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasser und Sauerstoff, unter Bedingungen, die die Hydrolyse und Oxidation begünstigen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die hydrolysierten und oxidierten Metaboliten von this compound .

Analyse Chemischer Reaktionen

Rapacuronium undergoes several types of chemical reactions, including hydrolysis and oxidation. Hydrolysis of this compound bromide leads to the formation of its 3-hydroxy metabolite . Common reagents used in these reactions include water and oxygen, under conditions that favor hydrolysis and oxidation. The major products formed from these reactions are the hydrolyzed and oxidized metabolites of this compound .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Facilitation of Tracheal Intubation:
Rapacuronium is primarily utilized to facilitate rapid sequence induction of anesthesia, providing conditions suitable for tracheal intubation. In clinical studies, doses of 1.5 mg/kg have been shown to produce satisfactory intubating conditions in a significant percentage of patients (68% to 89%) within approximately one minute after administration . This rapid onset makes it a valuable alternative to other NMBAs like succinylcholine.

Pediatric Use:
Research indicates that this compound can be effectively used in pediatric patients, with studies demonstrating satisfactory intubating conditions at doses of 1.5 mg/kg and 2.0 mg/kg for infants and children respectively . The rapid onset and short duration are particularly beneficial in pediatric anesthesia, where quick recovery is often critical.

Pharmacokinetics and Pharmacodynamics

This compound exhibits unique pharmacokinetic properties that differentiate it from other NMBAs:

  • Onset and Duration: It has a rapid onset (approximately 1.2 to 1.8 minutes) and a short duration of action (10.2 to 16.5 minutes) in adults . This rapid action is attributed to its ability to equilibrate quickly between plasma and the neuromuscular junction.
  • Cumulative Effects: The drug's active metabolite can accumulate in patients with renal failure, leading to prolonged neuromuscular block after multiple doses or infusions . This necessitates careful dosing in patients with compromised renal function.

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is associated with specific adverse effects:

  • Bronchospasm: The most commonly reported adverse event, occurring in about 3.4% of adult patients receiving the drug . This risk necessitates monitoring, especially in patients with pre-existing respiratory conditions.
  • Other Effects: Tachycardia, hypotension, and injection site reactions have also been reported but occur less frequently (1.6%, 0.9%, and 1.1%, respectively) .

Comparative Efficacy

In comparative studies, this compound has shown similar or superior efficacy compared to other NMBAs:

  • Versus Succinylcholine: While succinylcholine remains a standard for rapid intubation due to its very short duration, this compound offers a nondepolarizing alternative with a comparable onset time and potentially fewer side effects related to muscle fasciculations .
  • Versus Rocuronium and Vecuronium: Studies suggest that this compound may have a more favorable profile concerning onset speed compared to rocuronium and vecuronium at equivalent doses .

Summary Table of Key Findings

ParameterThis compoundSuccinylcholineRocuronium
Onset Time1.2 - 1.8 minutes0.8 - 1.2 minutes1 - 2 minutes
Duration of Action10.2 - 16.5 minutesShort (5 - 10 minutes)Intermediate (30 - 60 minutes)
Satisfactory Intubation68% - 89%~90%Variable
Common Adverse EffectsBronchospasm (3.4%)Muscle pain/fasciculationsTachycardia (1.6%)

Biologische Aktivität

Rapacuronium is an aminosteroidal non-depolarizing neuromuscular blocking agent (NMBA) that was developed for use in anesthesia, particularly for facilitating tracheal intubation. Despite its promising characteristics, it was withdrawn from the market in 2001 due to safety concerns, including severe bronchospasm. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and associated case studies.

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile compared to other NMBAs. Key pharmacokinetic parameters include:

  • Rapid Onset : The onset of action is notably rapid, comparable to that of succinylcholine, making it suitable for rapid sequence induction of anesthesia.
  • Duration of Action : It has a short to medium duration of action, which can be influenced by the dosage administered. Higher doses improve intubating conditions but also increase the risk of adverse effects.
  • Clearance : The clearance rate ranges from 0.26 to 0.67 L/h/kg, with an average around 0.45 L/h/kg. Clearance is reduced in patients with renal failure, leading to cumulative effects after multiple doses .
  • Volume of Distribution : The steady-state volume of distribution is approximately 0.3 L/kg, indicating a highly polar compound that equilibrates rapidly between plasma and the site of effect .

Pharmacodynamics

This compound acts primarily by blocking nicotinic receptors at the neuromuscular junction, leading to muscle relaxation. Its potency and effects can vary based on patient demographics and health status:

  • Age and Health Impact : Studies indicate that pharmacodynamic effects are consistent across age groups; however, renal insufficiency significantly affects its cumulative effects due to an active metabolite that is less efficiently eliminated .
  • Muscarinic Receptor Interaction : Research suggests that this compound preferentially antagonizes M2 muscarinic receptors over M3 receptors in airway smooth muscle, contributing to its adverse respiratory effects .

Adverse Effects

The use of this compound is associated with several adverse effects:

  • Bronchospasm : One of the most concerning side effects is bronchospasm, which can be severe and life-threatening .
  • Cumulative Effects : Due to its active metabolite, there is a risk of prolonged neuromuscular blockade in patients with renal impairment .
  • Market Withdrawal : These safety concerns led to its voluntary withdrawal from the U.S. market in 2001 after reports of serious adverse events .

Case Studies and Research Findings

Several studies have examined the biological activity and safety profile of this compound:

  • Clinical Trials : Initial clinical trials demonstrated rapid onset and effective intubation conditions comparable to succinylcholine but raised alarms regarding respiratory complications .
  • Pharmacokinetic Studies : Research highlighted that while this compound has a rapid clearance in healthy individuals, its pharmacokinetics change significantly in patients with renal failure, necessitating careful monitoring during administration .
  • Adverse Reaction Reports : Post-marketing surveillance revealed multiple cases of bronchospasm and other respiratory complications associated with this compound use, prompting further investigation into its safety profile .

Summary Table of Key Characteristics

CharacteristicDetails
Chemical Class Aminosteroidal non-depolarizing NMBA
Onset Time Rapid (similar to succinylcholine)
Duration of Action Short to medium
Clearance Rate 0.26 - 0.67 L/h/kg (avg ~0.45)
Volume of Distribution ~0.3 L/kg
Major Adverse Effects Bronchospasm
Market Status Withdrawn (2001)

Eigenschaften

CAS-Nummer

465499-11-0

Molekularformel

C37H61N2O4+

Molekulargewicht

597.9 g/mol

IUPAC-Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C37H61N2O4/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2/h6,27-33,35H,1,7-25H2,2-5H3/q+1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1

InChI-Schlüssel

HTIKWNNIPGXLGM-YLINKJIISA-N

SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C

Isomerische SMILES

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C

Kanonische SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C

Key on ui other cas no.

465499-11-0

Synonyme

Org 9487
Org-9487
rapacuronium
rapacuronium bromide
Raplon

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rapacuronium
Reactant of Route 2
Reactant of Route 2
Rapacuronium
Reactant of Route 3
Rapacuronium
Reactant of Route 4
Reactant of Route 4
Rapacuronium
Reactant of Route 5
Rapacuronium
Reactant of Route 6
Reactant of Route 6
Rapacuronium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.